

# P300 Bromodomain-IN-1: An In-Depth Technical Guide to Target Protein Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: P300 bromodomain-IN-1

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This technical guide provides a comprehensive overview of the target protein interactions of **P300 bromodomain-IN-1**, a potent and selective inhibitor of the p300 bromodomain. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the associated signaling pathways.

## Introduction

The E1A binding protein p300 (also known as EP300 or KAT3B) is a large nuclear protein that functions as a transcriptional co-activator by linking sequence-specific transcription factors to the basal transcriptional machinery. A key functional domain of p300 is its bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene regulation. Dysregulation of p300 activity is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.

**P300 bromodomain-IN-1** is a small molecule inhibitor that potently and selectively targets the bromodomain of p300. By competitively binding to the acetyl-lysine binding pocket, it disrupts the interaction of p300 with acetylated proteins, leading to the modulation of downstream gene expression. This guide explores the specifics of these interactions and the methodologies used to characterize them.

## Quantitative Data on Protein Interactions

The inhibitory activity and binding affinity of **P300 bromodomain-IN-1** and similar p300/CBP bromodomain inhibitors have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **P300 Bromodomain-IN-1**

Compound	Target	Assay Type	IC50 (nM)	Reference
P300 bromodomain-IN-1	p300 Bromodomain	Biochemical Assay	49	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Binding Affinity and Selectivity of a Structurally Similar Inhibitor (CCS1477)

Compound	Target	Assay Type	IC50 / Kd (nM)	Selectivity vs. BRD4	Reference
CCS1477	p300 Bromodomain	In-cell BRET Assay	19	>55-fold	
CCS1477	CBP Bromodomain	Biochemical Assay	-	130-fold	
CCS1477	BRD4 Bromodomain	In-cell BRET Assay	1060	-	

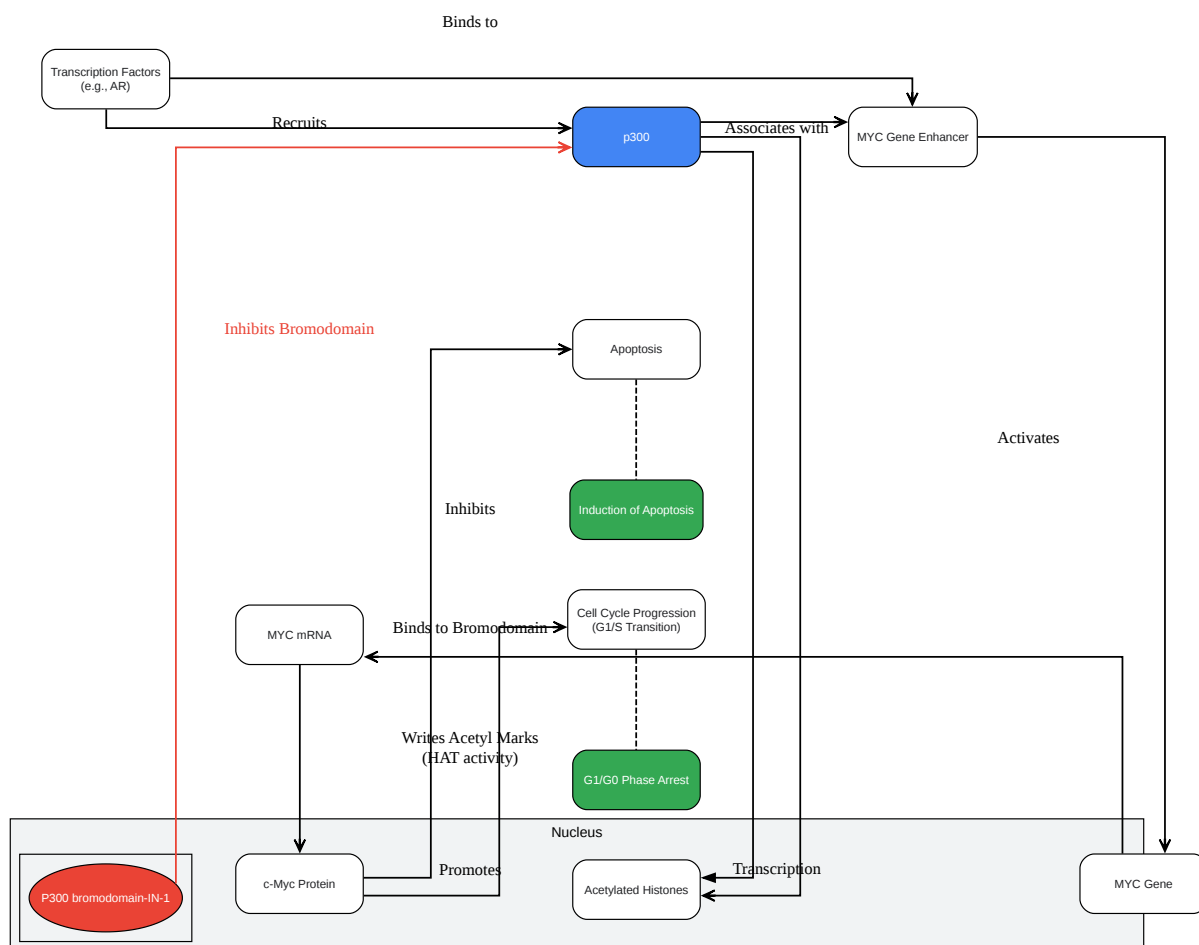
Note: Data for CCS1477 is included as a representative potent and selective p300/CBP bromodomain inhibitor to provide a broader context of binding affinities and selectivity profiles achievable for this target class.

## Signaling Pathways

Inhibition of the p300 bromodomain by **P300 bromodomain-IN-1** disrupts the recruitment of p300 to chromatin, leading to a downstream cascade of events that ultimately affect gene transcription. One of the key pathways affected is the c-Myc signaling pathway.

## p300-Mediated Regulation of c-Myc Transcription

The oncogenic transcription factor c-Myc is a critical regulator of cell proliferation, growth, and apoptosis. The expression of the MYC gene is, in part, regulated by the activity of p300. p300 is recruited to the enhancer regions of the MYC gene by other transcription factors. Once recruited, the histone acetyltransferase (HAT) activity of p300 acetylates histone tails, leading to a more open chromatin structure and facilitating the binding of the transcriptional machinery, thereby promoting MYC transcription. **P300 bromodomain-IN-1**, by inhibiting the bromodomain, prevents the stable association of p300 with acetylated histones at the MYC enhancer, thus downregulating its expression.[3][4][5]



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Caption: p300/c-Myc Signaling and Inhibition Workflow.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions and effects of p300 bromodomain inhibitors.

### In-cell Bioluminescence Resonance Energy Transfer (BRET) Assay

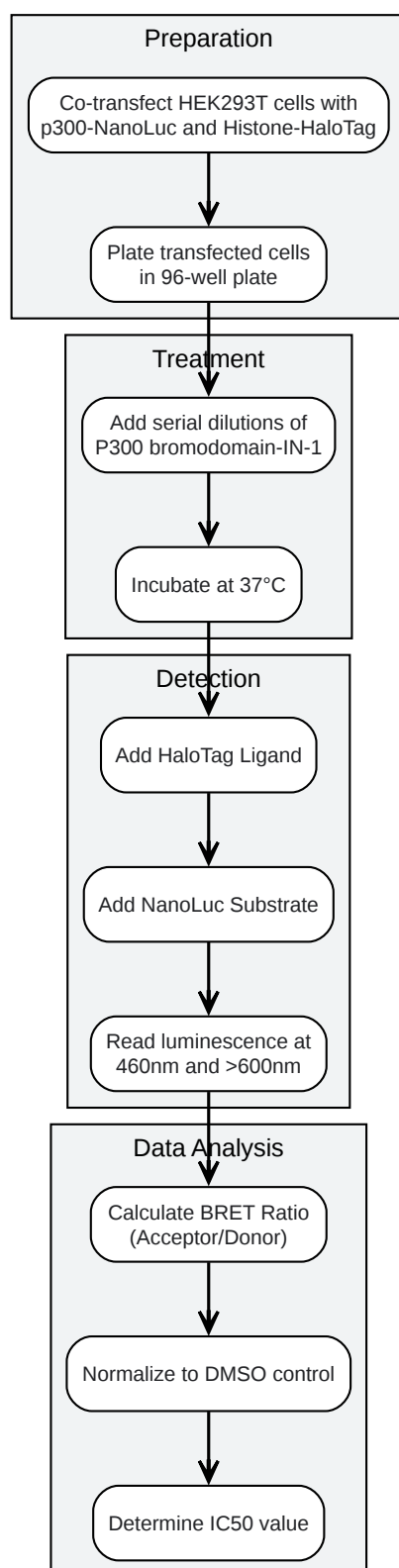
This assay is used to measure the binding of an inhibitor to its target protein within a cellular context.

**Principle:** BRET is a proximity-based assay that measures protein-protein interactions. In this setup, the target protein (p300 bromodomain) is fused to a NanoLuc luciferase (the donor), and a known interacting partner, such as histone H3.3, is fused to a HaloTag ligand (the acceptor). When the two proteins interact, the energy from the luciferase is transferred to the acceptor, resulting in a BRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.

Protocol:

- Cell Culture and Transfection:
  - HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  - Cells are transiently co-transfected with plasmids encoding for the p300 bromodomain-NanoLuc fusion protein and the Histone H3.3-HaloTag fusion protein using a suitable transfection reagent.[\[6\]](#)
- Cell Plating and Compound Treatment:
  - 24 hours post-transfection, cells are harvested and plated into 96-well white-bottom plates.
  - A serial dilution of **P300 bromodomain-IN-1** is prepared and added to the cells. A DMSO control is also included.
  - The plates are incubated for a specified period (e.g., 2-4 hours) at 37°C.[\[6\]](#)

- BRET Measurement:
  - The HaloTag ligand (e.g., NanoBRET 618) is added to the wells and the plate is incubated.
  - The NanoLuc substrate (furimazine) is then added.
  - The plate is immediately read on a luminometer capable of measuring dual wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).[\[6\]](#)
- Data Analysis:
  - The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
  - The data is normalized to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.



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Caption: In-cell BRET Assay Workflow.

## Chromatin Immunoprecipitation (ChIP)

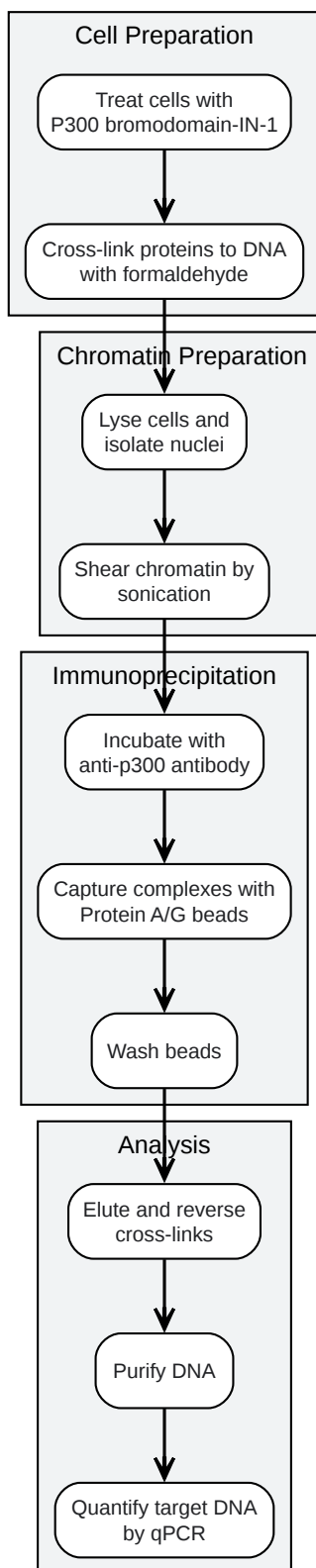
ChIP is used to determine the occupancy of a specific protein at a particular genomic location. In this context, it can be used to assess the effect of **P300 bromodomain-IN-1** on the recruitment of p300 to the enhancer regions of its target genes.

**Principle:** Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (p300) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR or sequencing.

**Protocol:**

- **Cell Treatment and Cross-linking:**
  - Cells (e.g., a relevant cancer cell line) are treated with **P300 bromodomain-IN-1** or DMSO for a specified time.
  - Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched with glycine.
- **Chromatin Preparation:**
  - Cells are harvested, lysed, and the nuclei are isolated.
  - The chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.
- **Immunoprecipitation:**
  - The sheared chromatin is incubated overnight with an antibody specific for p300 or a control IgG.
  - Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.
  - The beads are washed extensively to remove non-specific binding.
- **Elution and Reverse Cross-linking:**

- The protein-DNA complexes are eluted from the beads.
- The cross-links are reversed by heating in the presence of a high salt concentration.
- Proteins are digested with proteinase K.
- DNA Purification and Analysis:
  - The DNA is purified using a standard DNA purification kit.
  - The amount of a specific DNA sequence (e.g., the MYC enhancer) is quantified by quantitative PCR (qPCR) using specific primers. The results are expressed as a percentage of the input chromatin.



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Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

## Conclusion

**P300 bromodomain-IN-1** is a valuable chemical probe for studying the biological functions of the p300 bromodomain. Its ability to potently and selectively inhibit the interaction of p300 with acetylated proteins allows for the elucidation of its role in gene regulation and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the broader protein interaction network affected by this inhibitor will continue to provide valuable insights into the therapeutic potential of targeting the p300 bromodomain.

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